molecular formula C13H19FN2 B2908989 2-(4-Fluoro-phenyl)-2-piperidin-1-yl-ethylamine CAS No. 876710-67-7

2-(4-Fluoro-phenyl)-2-piperidin-1-yl-ethylamine

Cat. No. B2908989
CAS RN: 876710-67-7
M. Wt: 222.307
InChI Key: UVIGGJRPXIOCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study described the synthesis of a densely substituted tetrahydropyridine-based derivative . The compound was synthesized efficiently in an iodine-catalyzed five-component reaction of 4-fluoroaniline, 4-trifluoromethylbenzaldehyde, and ethyl acetoacetate in methanol at 55 °C for 12 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as single-crystal X-ray diffraction studies , quantum chemical calculations, including a torsional potential energy surface, energies of the fully optimized geometries in the S0 state, and harmonic Raman spectra .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a Schiff base ligand and its metal (II) complexes were synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the conformational landscape of a similar compound, 2-(4-fluoro-phenyl)-ethylamine, was studied by measuring the vibronic and vibrational spectra of the compound in the gas phase .

Mechanism of Action

The mechanism of action of similar compounds has been explored in the context of their potential biological activity. For instance, a compound with a similar structure was found to have potential intermolecular interactions with selected proteins .

Safety and Hazards

Safety data sheets for similar compounds suggest that precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions in the study of similar compounds could involve further exploration of their conformational landscapes, particularly the effects of fluorination . This could lead to the design of new drugs with modified physicochemical characteristics and increased pharmaceutical effectiveness .

properties

IUPAC Name

2-(4-fluorophenyl)-2-piperidin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c14-12-6-4-11(5-7-12)13(10-15)16-8-2-1-3-9-16/h4-7,13H,1-3,8-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIGGJRPXIOCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CN)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-phenyl)-2-piperidin-1-yl-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.